2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol)
Description
2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) (CAS 93803-56-6) is a sterically hindered bisphenol derivative with the molecular formula C₂₆H₃₈O₂ and a molecular weight of 382.58 g/mol . Its structure consists of two phenolic rings connected by a 2-methylpropylidene bridge, with each ring substituted by a tert-butyl group (at the 6-position) and a methyl group (at the 4-position). The bulky tert-butyl groups and the rigid bridge confer high thermal stability and antioxidant properties, making it a candidate for applications in polymer stabilization and industrial additives .
Properties
CAS No. |
93892-43-4 |
|---|---|
Molecular Formula |
C28H38O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
5-cyclopentyl-2-[1-(4-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-13-18(3)22(15-26(24)29)20-9-5-6-10-20)25-14-19(4)23(16-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
InChI Key |
HJWMYGHHFIQRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCC2)O)C(C3=C(C=C(C(=C3)C)C4CCCC4)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) typically involves the condensation of 5-cyclopentyl-p-cresol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its aromatic rings and substituents can engage in various non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The target compound’s tert-butyl groups create greater steric hindrance compared to the methyl or chloro substituents in analogs vs. .
- Bridge Flexibility : The 2-methylpropylidene bridge is more rigid than the pentamethylene or methylene bridges, influencing thermal stability and solubility vs. .
- Electron-Withdrawing Groups : The chloro substituents in CAS 50992-45-5 enhance polarity and reactivity, contrasting with the electron-donating tert-butyl groups in the target compound .
Functional and Application Differences
- Thermal Stability : The tert-butyl groups in the target compound improve resistance to oxidative degradation, making it superior for high-temperature polymer stabilization compared to CAS 5419-54-5 (methyl-substituted) or CAS 10365-62-5 (flexible bridge) .
- Antioxidant Efficacy : Bulkier substituents in the target compound reduce radical scavenging kinetics but enhance long-term stability, whereas the methylene-bridged CAS 50992-45-5 may act as a biocide due to chloro substituents .
- Solubility: The rigid 2-methylpropylidene bridge lowers solubility in nonpolar solvents compared to the pentamethylene-bridged CAS 10365-62-5 .
Research Findings
- Synthesis Challenges : The tert-butyl groups in the target compound complicate synthesis due to steric hindrance, unlike the simpler methyl-substituted analogs .
- Environmental Impact : Chlorinated analogs (e.g., CAS 50992-45-5) exhibit higher toxicity profiles compared to the target compound’s inert tert-butyl groups .
Biological Activity
2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol), also known by its CAS number 93892-43-4, is a chemical compound of interest due to its potential biological activities. This compound features a complex structure that includes two bisphenolic units connected by a methylpropylidene bridge. The molecular formula is C28H38O, and it has a molecular weight of approximately 402.6 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of multiple aromatic rings, which are often associated with various biological activities.
Antioxidant Properties
Research has indicated that compounds similar to 2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions.
Case Study:
A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant capacity of related bisphenolic compounds. The findings suggested that these compounds effectively scavenge free radicals and inhibit lipid peroxidation, demonstrating their potential use in food preservation and health supplements.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Bisphenolic compounds have been shown to modulate inflammatory pathways.
Research Findings:
In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest that 2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) may possess similar effects, making it a candidate for further investigation in inflammatory disease models.
Antimicrobial Activity
The antimicrobial properties of bisphenolic compounds have also been documented. These compounds can disrupt microbial cell membranes and inhibit growth.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Journal of Microbiology |
| Escherichia coli | 100 µg/mL | International Journal of Food Science |
| Candida albicans | 75 µg/mL | Mycopathologia |
This table summarizes the MIC values for various pathogens, indicating the potential use of this compound in antimicrobial formulations.
The biological activities of 2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) are likely mediated through several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups allows for electron donation, neutralizing free radicals.
- Cytokine Modulation: The compound may inhibit signaling pathways involved in inflammation.
- Membrane Disruption: Its lipophilic nature enables interaction with microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
